Ginsenoside Rs3

Vue d'ensemble

Description

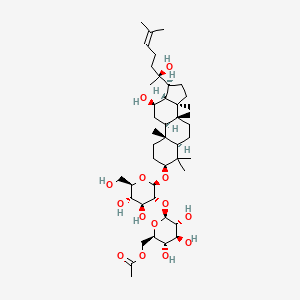

Ginsenoside Rs3 is a genuine dammarane-type triterpenoid saponin isolated from the methanol extracts of Korean red ginseng (Panax ginseng C.A. Meyer). It is one of the many bioactive compounds found in ginseng, known for its diverse pharmacological properties. The chemical structure of this compound is characterized by a protopanaxadiol backbone with glycosidic linkages, specifically 3-O-[6"-O-acetyl-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside] .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying the structure-activity relationships of saponins and their chemical transformations.

Biology: Ginsenoside Rs3 is used in research to understand its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

Mécanisme D'action

Target of Action

Ginsenoside Rs3, a type of ginsenoside found in Panax ginseng, primarily targets tumor cells . It has been shown to upregulate p53, a protein that regulates the cell cycle and functions as a tumor suppressor . This leads to the induction of p21, a cyclin-dependent kinase inhibitor, which initiates growth arrest and apoptosis .

Mode of Action

This compound interacts with its targets by modulating diverse signaling pathways . It regulates cell proliferation mediators such as cyclin-dependent kinases (CDKs) and cyclins, growth factors like c-myc, EGFR, and vascular endothelial growth factor, tumor suppressors like p53 and p21, oncogenes like MDM2, and cell death mediators like Bcl-2, Bcl-xL, XIAP, caspases, and death receptors . It also modulates inflammatory response molecules like NF-κB and COX-2, and protein kinases like JNK, Akt, and AMP-activated protein kinase .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells . It also modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .

Pharmacokinetics

It is known that ginsenosides, in general, are exposed to acid hydrolysis accompanied by side-reactions, glycosyl elimination, and epimerization of c-20 sugar moiety when consumed orally . The C-3 or C-20 oligosaccharides are also cleaved by intestinal microflora stepwise from the terminal sugar . These factors can impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anticancer. It stimulates cytotoxicity and apoptosis of tumor cells by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression . It also selectively inhibits tumor cell metastasis and enhances immune function .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biosynthesis of ginsenosides may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ginsenoside Rs3 are not fully understood yet. It is known that ginsenosides, including this compound, interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for their pharmacological effects .

Cellular Effects

Ginsenosides are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ginsenosides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Ginsenosides are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Ginsenosides are known to have varying effects at different dosages .

Metabolic Pathways

Ginsenosides are known to interact with various enzymes or cofactors .

Transport and Distribution

Ginsenosides are known to interact with various transporters or binding proteins .

Subcellular Localization

Ginsenosides are known to have effects on their activity or function at the subcellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Rs3 involves the extraction of red ginseng followed by chromatographic separation. The red ginseng is milled and extracted with methanol at room temperature. The methanol extract is then defatted with n-hexane and further extracted with n-butanol. The butanol layer is subjected to repeated silica gel column chromatography using various solvent systems such as chloroform-methanol-water and n-butanol-ethyl acetate-water to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from red ginseng roots. The process includes milling, solvent extraction, defatting, and chromatographic purification. Advances in synthetic biology have also enabled the production of ginsenosides through engineered microbial systems, which can be optimized for higher yields and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Ginsenoside Rs3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the glycosidic linkages and the dammarane backbone, leading to the formation of different ginsenoside derivatives .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds, resulting in deglycosylated products.

Oxidation: Oxidizing agents such as hydrogen peroxide can introduce hydroxyl groups or cause oxidative cleavage of the dammarane skeleton.

Glycosylation: Glycosyltransferases can add sugar moieties to the hydroxyl groups on the dammarane backbone.

Major Products: The major products formed from these reactions include various deglycosylated and oxidized derivatives of this compound, which may exhibit different pharmacological activities .

Comparaison Avec Des Composés Similaires

Ginsenoside Rs3 is unique among ginsenosides due to its specific glycosidic linkages and acetylation pattern. Similar compounds include:

Ginsenoside Rg3: Known for its anticancer and anti-inflammatory properties, but differs in its glycosidic linkages and hydroxylation pattern.

Ginsenoside Rh2: Exhibits strong anticancer activity but has a different sugar moiety and lacks acetylation.

Ginsenoside Rb1: A major ginsenoside with multiple sugar moieties, known for its neuroprotective and anti-diabetic effects.

This compound stands out due to its unique chemical structure, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3/t24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMCLUKPDAUYFA-BYZJAHJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194861-70-6 | |

| Record name | Ginsenoside Rs3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194861706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)

![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)

![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2539198.png)

![2-{[2-(2-ETHYLPIPERIDINO)-2-OXOETHYL]SULFANYL}-3-PHENETHYL[1]BENZOTHIENO[3,2-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2539200.png)

![2-(2,4-dichlorophenoxy)-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2539201.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2539202.png)

![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)